molecular formula C12H16INO B312628 2-ethyl-N-(4-iodophenyl)butanamide

2-ethyl-N-(4-iodophenyl)butanamide

Cat. No.: B312628
M. Wt: 317.17 g/mol
InChI Key: XZKFJPBVYOMUGH-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-iodophenyl)butanamide is a substituted butanamide derivative characterized by a 2-ethylbutanamide backbone and a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring distinguishes it from other analogs, likely influencing its polarity, solubility, and molecular interactions .

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-ethyl-N-(4-iodophenyl)butanamide

InChI

InChI=1S/C12H16INO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

XZKFJPBVYOMUGH-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-ethyl-N-(4-iodophenyl)butanamide with four analogs derived from the provided evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Type Notable Features
This compound Not Available C12H16INO ~323.18* Para-iodo phenyl High molecular weight due to iodine atom
N-(4-Acetylphenyl)butanamide 324580-52-1 C12H15NO2 205.257 Para-acetyl phenyl Polar acetyl group enhances hydrogen bonding
N-(4-Ethoxyphenyl)butanamide 21218-92-8 C12H17NO2 207.269 Para-ethoxy phenyl Ethoxy group increases hydrophobicity
2-ethyl-N-(4-methylbenzyl)butanamide 438454-71-8 C14H21NO 219.33 Methylbenzyl substituent Branched ethyl group may improve lipophilicity
2-ethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide Not Available C20H23N3O 329.43 Heterocyclic imidazopyrimidine Extended aromatic system for π-π stacking

*Estimated based on molecular formula.

Key Observations:
  • Molecular Weight : The iodine atom in this compound increases its molecular weight (~323.18 g/mol) compared to simpler analogs like N-(4-acetylphenyl)butanamide (205.26 g/mol) .
  • Polarity : The para-iodo substituent introduces moderate polarity, intermediate between the highly polar acetyl group (electron-withdrawing) and the hydrophobic ethoxy group (electron-donating) .
  • Lipophilicity : The ethyl branch in 2-ethyl-N-(4-methylbenzyl)butanamide (LogP ~3.0 estimated) suggests higher lipophilicity than the iodine analog, which may have a LogP ~2.5 due to iodine’s polarizability .

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